molecular formula C19H20N4O2 B1201076 N-Methylantipyrylamide-4-aminobenzoic acid CAS No. 24891-23-4

N-Methylantipyrylamide-4-aminobenzoic acid

Cat. No.: B1201076
CAS No.: 24891-23-4
M. Wt: 336.4 g/mol
InChI Key: LANZPXPHJMROPD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylantipyrylamide-4-aminobenzoic acid typically involves multiple steps:

    Formation of the Pyrazolone Moiety: The initial step involves the synthesis of the pyrazolone ring. This can be achieved by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.

    N-Methylation: The pyrazolone derivative is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Amide Formation: The final step involves the coupling of the N-methylated pyrazolone with 4-aminobenzoic acid. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methylantipyrylamide-4-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of the pyrazolone ring.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-Methylantipyrylamide-4-aminobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-Methylantipyrylamide-4-aminobenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

    Pathways Involved: The compound may interfere with metabolic pathways involving amino acids and nucleotides, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic Acid:

    N-Methyl-4-aminobenzoic Acid: Similar structure but lacks the pyrazolone ring.

    1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazolone ring but lacks the amide and amino groups.

Uniqueness

N-Methylantipyrylamide-4-aminobenzoic acid is unique due to the combination of the pyrazolone ring and the amide linkage to 4-aminobenzoic acid. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-17(21(2)18(24)14-9-11-15(20)12-10-14)19(25)23(22(13)3)16-7-5-4-6-8-16/h4-12H,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANZPXPHJMROPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179591
Record name N-Methylantipyrylamide-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24891-23-4
Record name N-Methylantipyrylamide-4-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylantipyrylamide-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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